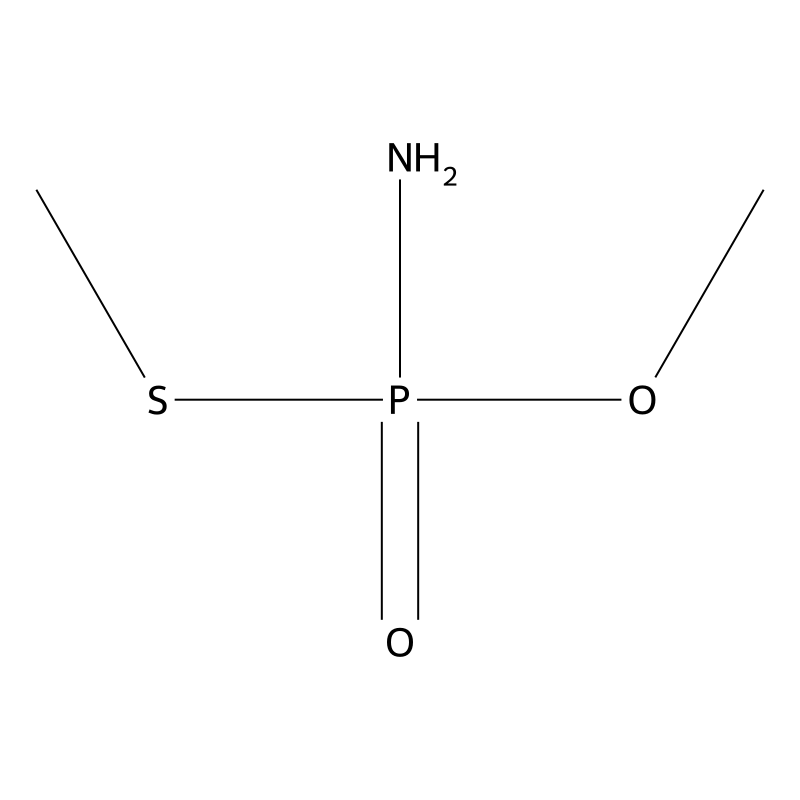

Methamidophos

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility (g/l) at 20 °C in: isopropanol: >200; dichloromethane: >200; hexane: 0.1-1; toluene: 2-5

Readily sol in n-hexane, dichloromethane, 2-propanol, toluene

Miscible in water

Solubility in water: good

Synonyms

Canonical SMILES

Environmental Impact Studies:

- Researchers have investigated the impact of methamidophos on soil microbial communities. Studies have shown that it can decrease microbial biomass and alter the community composition, potentially affecting soil health and nutrient cycling. Source: Effect of methamidophos and urea application on microbial communities in soils as determined by microbial biomass and community level physiological profiles

Degradation Pathways:

- Scientists are interested in understanding the breakdown of methamidophos in the environment. Research has identified various pathways by which microorganisms can degrade methamidophos, which helps assess its persistence and potential environmental risks. Source: Degradation of Acephate and Its Intermediate Methamidophos: Mechanisms and Biochemical Pathways:

Toxicity Studies:

- Some research has explored the potential health effects of methamidophos exposure in animal models. These studies have aimed to understand the mechanisms of its toxicity and identify potential risks associated with exposure. It is important to note that these studies are conducted under controlled laboratory conditions and may not directly translate to real-world scenarios.

Methamidophos is an organophosphate compound primarily used as an insecticide and acaricide in agriculture. It is derived from the proinsecticide acephate through N-deacylation and is known for its high toxicity to mammals, birds, and aquatic organisms. Methamidophos acts as a potent inhibitor of acetylcholinesterase, an enzyme crucial for the proper functioning of the nervous system. This inhibition leads to the accumulation of acetylcholine, resulting in neurotoxic effects . The compound is classified by the World Health Organization as a Class 1b pesticide, indicating it is highly hazardous .

Methamidophos acts as an acetylcholinesterase inhibitor. Acetylcholinesterase is an enzyme essential for normal nerve impulse transmission. Methamidophos binds to the enzyme, preventing it from breaking down acetylcholine, a neurotransmitter. This leads to an accumulation of acetylcholine at nerve synapses, causing a cascade of effects including muscle twitching, paralysis, and respiratory failure.

Toxicity:

Methamidophos is highly toxic by all routes of exposure (ingestion, inhalation, and skin contact) []. Exposure can cause a range of acute cholinergic symptoms like nausea, vomiting, diarrhea, weakness, and seizures. Severe poisoning can be fatal [].

Environmental Impact:

Methamidophos is moderately persistent in the environment and can contaminate water sources through runoff []. This can pose a threat to aquatic life and potentially humans through bioaccumulation (accumulation in the food chain).

As a cholinesterase inhibitor, methamidophos disrupts normal neurotransmission by preventing the breakdown of acetylcholine. This leads to overstimulation of the nervous system, causing symptoms such as muscle twitching, respiratory distress, and potentially death in severe cases. The acute toxicity of methamidophos is reflected in its low LD50 values: approximately 21 mg/kg for male rats and 16 mg/kg for female rats . Chronic exposure has been linked to various health issues, raising concerns about its use in agricultural settings.

Methamidophos can be synthesized through several methods, primarily involving the deacylation of acephate. This process typically involves hydrolysis under controlled conditions to yield methamidophos as the primary product. Advanced synthetic routes may also incorporate oxidative steps to enhance yield and purity .

Studies have shown that methamidophos interacts with various biological systems beyond its target pests. For example, it has been observed to affect non-target species such as bees and fish, leading to significant ecological consequences. Research indicates that methamidophos can accumulate in food chains, raising concerns about human exposure through contaminated food products . Furthermore, interactions with other chemicals can influence its degradation rates and toxicity profiles.

Methamidophos shares structural similarities with several other organophosphate compounds. Below are some notable comparisons:

| Compound Name | Chemical Structure | Toxicity Level | Primary Use |

|---|---|---|---|

| Acephate | Organophosphate | Moderate | Insecticide |

| Chlorpyrifos | Organophosphate | High | Insecticide |

| Malathion | Organophosphate | Moderate | Insecticide |

| Parathion | Organophosphate | Very High | Insecticide |

| Dimethoate | Organophosphate | High | Insecticide |

Uniqueness of Methamidophos:

- Methamidophos is particularly noted for its rapid absorption and high toxicity compared to other organophosphates.

- Its specific mechanism as a cholinesterase inhibitor is shared among organophosphates but manifests with varying degrees of potency across different compounds.

- Unlike some alternatives like acephate, methamidophos has been phased out in many regions due to health risks associated with its use.

Methamidophos undergoes distinct degradation mechanisms depending on environmental matrices. In terrestrial systems, adsorption coefficients play a critical role in its mobility. Studies demonstrate that methamidophos exhibits a soil adsorption coefficient (Kd) of 4.2–8.7 L/kg in silt loam, significantly higher than its parent compound acephate (Kd = 0.9–1.3 L/kg) [4]. This strong adsorption limits vertical leaching but increases persistence in topsoil layers. However, its half-life ranges from 1.11 days in aerated silt loam at 30°C to 13.20 days in water-saturated clay loam at 20°C [4], indicating temperature and moisture-dependent degradation.

In aquatic environments, advanced oxidation processes dominate methamidophos breakdown. Gamma irradiation (20 kGy dose) achieves 95% degradation in aqueous solutions by generating hydroxyl radicals that cleave P–O and C–N bonds [1]. Photocatalytic methods using dye-modified TiO₂ nanoparticles supported on activated carbon (AC/TiO₂/TPPHS) achieve 80% degradation under visible light within 120 minutes, outperforming unsupported TiO₂ systems [2]. The synergistic effect of activated carbon’s adsorption capacity and TiO₂’s photocatalytic activity enhances contaminant proximity to reactive sites [2].

Microbial degradation pathways complement physicochemical processes. Pseudomonas aeruginosa and Bacillus subtilis strains metabolize methamidophos via phosphotriesterase enzymes, converting it into non-toxic inorganic phosphate and carbon dioxide [1]. Genetically engineered E. coli expressing the mpd gene demonstrate 90% degradation efficiency within 48 hours under aerobic conditions [1].

Table 1: Comparative Degradation Rates of Methamidophos in Environmental Matrices

| Matrix | Method | Half-Life | Efficiency | Source |

|---|---|---|---|---|

| Silt loam soil | Microbial (B. subtilis) | 18 hours | 85% in 72 hours | [1] [4] |

| Clay loam soil | Adsorption/chemical hydrolysis | 13.2 days | 50% in 7 days | [4] |

| Aqueous solution | AC/TiO₂/TPPHS + visible light | 90 minutes | 80% in 120 min | [2] |

| Groundwater | Gamma irradiation | <1 hour | 95% at 20 kGy | [1] |

Ecotoxicological Risk Assessment for Non-Target Arthropods

Methamidophos exhibits broad-spectrum neurotoxicity, irreversibly inhibiting acetylcholinesterase (AChE) in non-target arthropods at sublethal concentrations. Laboratory studies report LC₅₀ values of 0.12 µg/L for Daphnia magna and 2.3 µg/kg for earthworms (Eisenia fetida), indicating high acute toxicity [1]. Chronic exposure (21 days) at 0.05 µg/L reduces Apis mellifera foraging efficiency by 40%, impairing colony survival [1].

Soil-dwelling arthropods face indirect risks through trophic transfer. Predatory beetles (Poecilus cupreus) exposed to methamidophos-contaminated prey (10 µg/kg) show 60% mortality within 96 hours, compared to 15% in controls [1]. Sublethal effects include reduced fecundity in collembolans (Folsomia candida), with egg production declining by 35% at 5 µg/kg soil concentrations [1].

Table 2: Ecotoxicological Parameters for Non-Target Arthropods

| Species | Endpoint | EC₅₀/LC₅₀ | Exposure Duration | Source |

|---|---|---|---|---|

| Daphnia magna | Immobilization | 0.12 µg/L | 48 hours | [1] |

| Eisenia fetida | Mortality | 2.3 µg/kg | 14 days | [1] |

| Apis mellifera | Foraging reduction | 0.05 µg/L | 21 days | [1] |

| Folsomia candida | Fecundity decline | 5 µg/kg | 28 days | [1] |

Methamidophos undergoes rapid and extensive biotransformation in mammalian systems, with the compound being almost completely metabolized within 24 hours following oral administration [1]. The primary biotransformation mechanism involves hydrolytic cleavage of the phosphorus-nitrogen bond, yielding various phosphoric acid derivatives [1]. This hydrolytic process represents the dominant metabolic pathway for methamidophos in mammals.

The biotransformation kinetics demonstrate remarkably rapid absorption, with maximum tissue concentrations achieved approximately 10 minutes after oral administration [1]. Following absorption, methamidophos is distributed throughout the body, with the highest concentrations detected in the liver, followed by the kidneys, muscle, and adipose tissue [1]. The compound exhibits very low potential for bioaccumulation, with rapid elimination occurring primarily through urinary excretion.

| Metabolite | Percentage in Urine | Formation Pathway | Chemical Formula |

|---|---|---|---|

| Phosphoric acid | 27.5% | P-N bond hydrolysis | H₃PO₄ |

| O,S-dimethyl thiophosphoric acid | 22.5% | P-N bond hydrolysis | C₂H₇O₃PS |

| O-methyl thiophosphoric acid amide | 18.0% | P-N bond hydrolysis | CH₆O₂PNS |

| S-methyl phosphoramidothioic acid | 12.1% | P-N bond hydrolysis | CH₆O₂PNS |

| S-methyl thiophosphoric acid | 11.2% | P-N bond hydrolysis | CH₅O₃PS |

The biotransformation process results in the formation of six major metabolites that collectively account for 98% of the excreted radioactivity in urine [1]. The predominant metabolite is phosphoric acid, comprising 27.5% of urinary metabolites, followed by O,S-dimethyl thiophosphoric acid at 22.5% [1]. By day four post-administration, the majority of radioactivity is present as inorganic phosphate, representing the terminal metabolic product [1].

| Kinetic Parameter | Value | System/Species |

|---|---|---|

| Absorption rate (Tmax) | ~10 minutes | Mammals (rats) |

| Oral absorption extent | 95-98% | Mammals (rats) |

| Metabolism rate | Almost complete within 24h | Mammals (rats) |

| Unchanged methamidophos (24h) | 1.4% of dose | Mammals (rats) |

| Urinary excretion | 70-77% within 24h | Mammals (rats) |

| Fecal excretion | 2-5% within 48h | Mammals (rats) |

The elimination pattern demonstrates that urine serves as the major route of excretion, accounting for 70-77% of the administered dose within 24 hours [1]. Fecal excretion represents only 2-5% of the dose within 48 hours, indicating nearly complete absorption from the gastrointestinal tract [1]. Additionally, evidence suggests that methamidophos undergoes complete mineralization to carbon dioxide, which is eliminated through expired air, though the specific biochemical pathway for this process has not been fully elucidated [1].

Role of Carboxyamidases in Bioactivation Processes

Carboxyamidases play a crucial and paradoxical role in the metabolism of organophosphorus compounds, particularly in the bioactivation of acephate to methamidophos [2] [3]. These enzymes catalyze the hydrolytic cleavage of carboxyamide bonds, converting the relatively less toxic acephate into the more potent acetylcholinesterase inhibitor methamidophos [2]. This bioactivation process represents a critical step in the toxicological pathway of certain organophosphorus insecticides.

The bioactivation mechanism involves the enzymatic removal of the acetyl group from acephate through carboxyamidase-mediated hydrolysis [2] [3]. In mammalian systems, particularly in liver tissue, carboxyamidases cleave the carboxyamide moiety of acephate, resulting in the formation of methamidophos as the primary metabolite [2]. This biotransformation significantly increases the anticholinesterase potency of the parent compound, as methamidophos demonstrates substantially greater inhibitory activity against acetylcholinesterase compared to acephate [2].

However, the mammalian safety profile of acephate is attributed to a unique regulatory mechanism involving methamidophos-mediated feedback inhibition of carboxyamidase activity [2] [3]. Research has demonstrated that methamidophos, once formed, acts as a potent inhibitor of the carboxyamidase enzyme responsible for its own formation [2]. This creates a negative feedback loop that effectively terminates the bioactivation process, preventing excessive accumulation of the toxic metabolite.

| Enzyme | Primary Function | Role in Methamidophos Metabolism | Tissue Location |

|---|---|---|---|

| Carboxyamidase | Bioactivation of acephate to methamidophos | Converts acephate to methamidophos; inhibited by methamidophos | Liver (primarily) |

| Phosphotriesterase (PTE) | Hydrolysis of P-O and P-S bonds | Degrades methamidophos to phosphoric acid and methanol | Microbial/liver |

| Phosphoamide hydrolase | Hydrolysis of P-N bonds | Cleaves P-N bonds in methamidophos | Microbial/liver |

| Paraoxonase 1 (PON1) | Detoxification of organophosphate oxons | Detoxifies organophosphate compounds | Plasma/liver |

Experimental evidence supporting this mechanism includes studies demonstrating that pretreatment with methamidophos at 5 milligrams per kilogram body weight results in a 50% reduction in liver carboxyamidase activity at approximately 1 milligram per kilogram [2]. This inhibition correlates with markedly reduced methamidophos formation from acephate, altered urinary metabolite patterns favoring O-methylation and S-methylation products that retain the carboxyamide moiety, and significant protection against acephate-induced brain acetylcholinesterase inhibition [2].

The carboxyamidase inhibition mechanism also affects the metabolism of other organophosphorus compounds. Studies have shown that methamidophos pretreatment significantly alters the metabolic fate of dimethoate, shifting the primary degradation pathway from carboxyamide hydrolysis to alternative biotransformation routes [2]. This cross-inhibition effect demonstrates the broad substrate specificity of carboxyamidases and their central role in organophosphorus compound metabolism.

In contrast to mammalian systems, insects appear to lack this protective feedback mechanism [2]. Studies in houseflies have demonstrated that methamidophos pretreatment does not alter acephate-induced toxicity or brain acetylcholinesterase inhibition, suggesting that the carboxyamidase inhibition mechanism is species-specific [2]. This differential response contributes to the selective toxicity of acephate, making it more toxic to target insects while providing relative safety to mammals.

Enzymatic Detoxification via Phosphotriesterases and Paraoxonases

Phosphotriesterases and paraoxonases represent the primary enzymatic systems responsible for the detoxification of methamidophos and related organophosphorus compounds in mammalian systems [4] [5]. These enzymes catalyze the hydrolytic cleavage of phosphoester bonds, converting toxic organophosphorus compounds into less harmful metabolites through stereospecific and substrate-specific mechanisms [5].

Phosphotriesterases, also known as organophosphorus hydrolases, belong to the amidohydrolase superfamily and demonstrate broad substrate specificity for organophosphorus compounds [4] [6]. These enzymes are characterized by their dependence on divalent cations, typically zinc or manganese, for catalytic activity [5]. In the context of methamidophos metabolism, phosphotriesterases catalyze the hydrolysis of phosphorus-oxygen and phosphorus-sulfur bonds, resulting in the formation of phosphoric acid, methanol, and methyl mercaptan [7] [8].

The enzymatic mechanism involves nucleophilic attack by a hydroxide ion, coordinated by the metal cofactors, on the phosphorus center of the organophosphorus substrate [9]. For methamidophos, this results in the sequential cleavage of P-S and P-O bonds, generating O,S-dimethyl hydrogen thiophosphate as an intermediate product [7] [8]. Further hydrolysis by phosphotriesterase produces the final metabolites: phosphoric acid, methyl mercaptan, and methanol [7] [8].

Paraoxonase 1 represents a critical plasma-associated enzyme in organophosphorus detoxification [10] [11]. This 43-kilodalton enzyme is composed of 354 amino acids and is associated with high-density lipoproteins in plasma [10]. Paraoxonase 1 demonstrates significant polymorphic variation in human populations, with genetic variants affecting both enzyme activity and substrate specificity [10] [11]. The enzyme exhibits particular efficacy in hydrolyzing oxon forms of organophosphorus compounds, including diazinon, chlorpyrifos, and parathion [10].

The detoxification capacity of paraoxonase 1 is particularly relevant for methamidophos metabolism, as the enzyme can hydrolyze various organophosphate esters through its arylesterase activity [10]. However, the enzyme demonstrates substrate-specific kinetics, with varying catalytic efficiency depending on the specific organophosphorus compound structure [10]. Newborns and infants show paraoxonase 1 levels that are 3-4 fold lower than adults, reaching adult levels only between 6-24 months of age [10]. This age-related difference in enzyme activity contributes to the increased susceptibility of young mammals to organophosphorus toxicity.

Recent research has identified additional phosphotriesterase variants with enhanced catalytic properties for organophosphorus degradation [6] [12]. These include thermostable enzymes from hyperthermophilic bacteria and engineered variants with improved substrate specificity and catalytic efficiency [6]. Such enzymes demonstrate potential applications in bioremediation and therapeutic interventions for organophosphorus poisoning.

The enzymatic detoxification process is complemented by the activity of other esterases, including carboxylesterases and acetylcholinesterase itself [13]. Carboxylesterases contribute to the hydrolysis of ester bonds in organophosphorus compounds, though their primary role appears to be in the metabolism of compounds with ester linkages rather than phosphoester bonds [13]. The combined activity of these enzymatic systems provides multiple pathways for organophosphorus detoxification, creating redundancy in the metabolic clearance mechanisms.

Environmental and microbial phosphotriesterases also contribute significantly to methamidophos degradation in soil and aquatic systems [7] [8]. Bacterial strains including Pseudomonas, Flavobacterium, and Brevundimonas species express phosphotriesterases capable of complete mineralization of methamidophos to inorganic phosphate, carbon dioxide, and water [7] [8]. These microbial enzymes often demonstrate higher catalytic efficiency and broader substrate specificity compared to mammalian counterparts, making them valuable for bioremediation applications.

Physical Description

Colorless crystals with a mercaptan-like odor; [HSDB] Colorless to white solid with a strong odor of mercaptans; Formulated as technical/manufacturing use liquid and emulsifiable concentrate end-use-product; [Reference #2]

COLOURLESS CRYSTALS.

Color/Form

Crystals from ethe

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Decomposes on heating without boiling

Heavy Atom Count

Density

1.27 g/cu cm at 20 °C

Relative density (water = 1): 1.3

LogP

log Kow = -0.8 @ 20 °C

-0.66

Odor

Decomposition

...50% is decomposed in 140 hr at 40 °C and pH 2, in 120 hr at 37 °C and pH 9.

Melting Point

44.9 °C

MP: 20-25 °C /Technical/

Melting point: 39-41 °C.

44 °C

UNII

GHS Hazard Statements

H311: Toxic in contact with skin [Danger Acute toxicity, dermal];

H330: Fatal if inhaled [Danger Acute toxicity, inhalation];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]

MeSH Pharmacological Classification

Mechanism of Action

The interaction with neural neuropathy target esterase and acetylcholinesterase in vivo of methamidophos, its resolved stereoisomers and five higher O-alkyl homologs has been examined along with the ability of these cmpd to cause organophosphorus induced delayed polyneuropathy in adult hens. For the lower homologs, acetylcholinesterase was more sensitive than neuropathy target esterase and it was impossible to achieve high inhibition of neuropathy target esterase in vivo without both prophylaxis and therapy against acute anticholinesterase effects; for the n-hexyl homolog high inhibition of neuropathy target esterase could be achieved without obvious anticholinesterase effects and spontaneous reactivation of inhibited acetycholinesterase was seen as in vitro. The maximum tolerated dose of L(-) methamidophos or of the ethyl- or isopropyl homologs did not inhibit neuropathy target esterase more than 60%, and surviving birds did not develop organophosphorus induced delayed polyneuropathy. The n-propyl, n-butyl and n-hexyl compounds caused typical organophosphorus induced delayed polyneuropathy at doses causing a peak of 70-95% inhibition of neuropathy target esterase in brain, spinal cord and sciatic nerve soon after dosing. Racemic methamidophos caused unusually mild organophosphorus induced delayed polyneuropathy associated with very high inhibition of neuropathy target esterase at doses estimated to be > 8 times the unprotected LD50 and the D-(+) isomer caused organophosphorus induced delayed polyneuropathy at about 5-7 times the LD50. Clinical effects correlated with histopathology in 19 out of 20 examined birds. In contrast to results of many previous studies with organophosphates and phosphonates, all these cases of organophosphorus induced delayed polyneuropathy were associated with formation of inhibited neuropathy target esterase which could be reactivated ex vivo by treatment of autopsy tissue with KF solution. It is not clear whether aging of inhibited neuropathy target esterase had occurred but with less associated stabilization of the enzyme-phosphorus bond or whether, even without aging, the unusual N-unsubstituted phosphoramidate caused sufficient disturbance in or near the neuropathy target esterase target to initiate the same degenerative process as that caused typically by generation of aged organophosphorylated neuropathy target esterase.

Organophosphates poison insects and mammals primarily by phosphorylation of the acetylcholinesterase enzyme at nerve endings. ... At sufficient dosage, loss of enzyme function allows accumulation of acetylcholine (the impulse- transmitter substance) at cholinergic neuroeffector junctions (muscarinic effects, and at skeletal myoneural junctions and in autonomic ganglia (micotinic effects). Organophosphates also impair nerve impulse transmission in the brain ... . /Organophosphate pesticides/

In a neuropathy target esterase (NTE) study in hens, inhibition of NTE activity in the brain was: 66% at twice the LD50 (50 mg/kg) for Methamidophos (+/-) with 89% of the inhibited NTE being reactivated in an unmodified (unaged) form. For the Methamidophos (+) isomer, NTE was inhibited 98% at ten times the LD50 (400 mg/kg) with 86% of the inhibited NTE being reactivated in an unaged form. For the Methamidophos (-) isomer, NTE was inhibited by 58-84% at five times the LD50 (400 mg/kg) with 27% of the inhibited NTE being reactivated in an unaged form. Approximately 73% of the inhibited NTE was modified (aged). Based on the marked percentage of aged NTE, the (-) isomer could be considered a possible trigger for organophosphorus esterase-induced delayed polyneuropathy (OPIDP).

Vapor Pressure

0.000035 [mmHg]

4.7 mPa (3.5X10-5 mm Hg) at 25 °C

Vapor pressure, Pa at 20 °C: 0.002

Pictograms

Acute Toxic;Environmental Hazard

Other CAS

65960-97-6

115182-35-9

Absorption Distribution and Excretion

Organophosphates are efficiently absorbed by inhalation, ingestion, and skin penetration. /Organophosphate pesticides/

In a metabolism study, female Sprague Dawley rats received single oral doses of 0.16-0.19 mg (0.43-0.51 uC, respectively) of radiolabeled Monitor technical (S-methyl- 14C Methamidophos, 99.5%) and were sacrificed 5-9 days after treatment. Urine, feces and CO2 were collected twice daily and brain, kidney, liver, heart, spleen, femur bone, blood and fat were analyzed for radioactivity. For studies with the 32P-labeled test substance, groups of two male and two female Sprague Dawley rats were preconditioned for 2 weeks with 0.5 mg/kg nonradioactive Monitor technical followed by daily dosing with 0.21 mg (2.72 uC) of radiolabeled Monitor technical (32P Methamidophos, 99.5%) for 1, 3, 7, 14, 21 or 28 days. Urine and feces were collected and the distribution of radioactivity was assessed in kidney, liver, heart, muscle (from the carcass) and carcass fat. Monitor technical was rapidly degraded and/or eliminated within the first 24 hr post dosing. In the 14C studies, 60% of the radioactivity was detected in CO2 and 11% in urine. Fecal excretion of radiolabel was low. In the 32P studies, 70% of the radioactivity was detected in the urine. Fecal excretion of the 32P radiolabel was initially low (2-3%) but increased 3-21 days post dosing (8-21%). The identified metabolites in the urine (O,S-dimethyl- phosphorothioate, methyl dihydrogen phosphate and phosphoric acid) are not considered to be ChE inhibitors. The content of Monitor technical in tissue 14 days post-treatment was <0.004 ppm. There was no difference in the rate of metabolism, excretion or nature of the metabolites between males and females.

Metabolism Metabolites

Compound is a metabolite of orthene.

None of the metabolites formed in plants and animals is considered toxic.

Metabolism in the rat was by deamination and demethylation.

For more Metabolism/Metabolites (Complete) data for METHAMIDOPHOS (6 total), please visit the HSDB record page.

Metabolism of organophosphates occurs principally by oxidation, by hydrolysis via esterases and by reaction with glutathione. Demethylation and glucuronidation may also occur. Oxidation of organophosphorus pesticides may result in moderately toxic products. In general, phosphorothioates are not directly toxic but require oxidative metabolism to the proximal toxin. The glutathione transferase reactions produce products that are, in most cases, of low toxicity. Paraoxonase (PON1) is a key enzyme in the metabolism of organophosphates. PON1 can inactivate some organophosphates through hydrolysis. PON1 hydrolyzes the active metabolites in several organophosphates insecticides as well as, nerve agents such as soman, sarin, and VX. The presence of PON1 polymorphisms causes there to be different enzyme levels and catalytic efficiency of this esterase, which in turn suggests that different individuals may be more susceptible to the toxic effect of organophosphate exposure.

Wikipedia

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

Methods of Manufacturing

Methamidophos is prepared by isomerization of O,O-dimethylthiophosphamidate.

General Manufacturing Information

/Methamidophos/ is an acaricide and insecticide effective against a broad range of insect pests on many crops. It is systemic in action when applied to the base or trunk of deciduous trees ...At 0.5-1 kg/ha, its contact effectiveness persists for 7-21 days.

Incompatibilities: Compatible with most pesticides including oil sprays but mixing with alkaline sprays such as lime sulfur or bordeaux mixture should be avoided.

Systemic insecticide and acaricide with contact and stomach action. Cholinesterase inhibitor.

Analytic Laboratory Methods

Method: AOAC 992.01, Methamidophos in Technical Products and Pesticide Formulations, Liquid Chromatographic Method; Analyte: Methamidophos; Matrix: Soluble liquid concentrate formulations.

Analysis of products: By titration after hydrolysis, IR spectrometry, or GLC.

Residues determined by glc with FID.

Storage Conditions

...Keep container closed. ...

Provision to contain effluent from fire extinguishing. Separated from food and feedstuffs. Dry. Keep in a well-ventilated room.

Interactions

Stability Shelf Life

Stable at pH 3-8. Hydrolyzed in acids and alkalis.

Dates

Detection of organophosphorus pesticides by nanogold/mercaptomethamidophos multi-residue electrochemical biosensor

Guozheng Zhao, Binhua Zhou, Xiuwen Wang, Jian Shen, Bo ZhaoPMID: 33735695 DOI: 10.1016/j.foodchem.2021.129511

Abstract

Based on the successful synthesis of mercaptomethamidophos as a substrate, a novel nanogold/mercaptomethamidophos multi-residue electrochemical biosensor was designed and fabricated by combining nanoscale effect, strong Au-S bonds as well as interaction between acetylcholinesterase (AChE) and mercaptomethamidophos, which can simultaneously detect 11 kinds of organophosphorus pesticides (OPPs) and total amount of OPPs using indirect competitive method. Electrochemical behavior of the modified electrode was characterized by differential pulse voltammetry (DPV) and electrochemical impedance spectroscopy (EIS). The AChE concentration and incubation time were optimized at 37.4 °C to achieve the best detection effect. This biosensor exhibits excellent electrochemical properties with a wider linear range of 0.1 ~ 1500 ng·mL, lower detection limit of 0.019 ~ 0.077 ng·mL

, better stability and repeatability, which realizes the rapid detection of total amount of OPPs, and can simultaneously detect a large class of OPPs rather than one kind of OPP. Two OPPs (trichlorfon, dichlorvos) were detected in actual samples of apple and cabbage and achieved satisfactory test results.

Effect of Agrochemical Exposure on Schistosoma mansoni Cercariae Survival and Activity

Devin K Jones, David D Davila, Karena H Nguyen, Jason R RohrPMID: 32335939 DOI: 10.1002/etc.4732

Abstract

Singular use of activity assays or staining dyes to assess pathogen agrochemical tolerance can underestimate tolerance if pesticides cause sublethal effects. We exposed Schistosoma mansoni cercariae, the aquatic life stage of this trematode that infects humans, to 4 insecticides at 5 concentrations using a 24-h time-to-death assay. We used Trypan blue dye, which stains dead tissue, and activity assays simultaneously to discriminate dead from live but paralyzed individuals. Whereas cypermethrin, deltamethrin, and dimethoate exposure did not affect cercariae at any ecologically relevant concentrations, methamidophos exposure increased survival of cercariae compared with those in the controls. This was because methamidophos-induced paralysis reduced cercarial activity and thus energy expenditures, extending the lifespan of this short-lived parasite that causes human schistosomiasis. These findings highlight that sublethal effects should be considered when pesticide effects on disease are under investigation. Environ Toxicol Chem 2020;39:1421-1428. © 2020 SETAC.Biodegradation of acephate by Bacillus paramycoides NDZ and its degradation pathway

Jianjun Ren, Chongqing Wang, Huhetaoli, Chunyu Li, Bo Fan, Dongze NiuPMID: 32951077 DOI: 10.1007/s11274-020-02931-1

Abstract

Acephate is widely used in agriculture, but its poisonous metabolites and poor sorption characteristics make it a serious environmental pollutant and toxicant to human health. To screen novel bacteria for biodegradation of acephate and uncover its degradation pathway, a strain called NDZ that is capable of utilizing acephate as a sole carbon and energy source was isolated from severely contaminated cultivated land. The bacterium was identified as Bacillus paramycoides based on 16S rDNA sequence analyses. The growth and degradation capacities of B. paramycoides NDZ under different conditions were studied using optical density at 600 nm (OD) and high-performance liquid chromatography (HPLC). The results showed that B. paramycoides NDZ can grow well with acephate as its sole carbon source (OD

= 0.76), and degraded about 76% of acephate in mineral salt medium with an initial concentration of 500 mg/L within 48 h. The results of response surface methodology revealed the optimal conditions for degradation was 36 ℃ and pH 6.85 with 526 mg/L acephate. Gas chromatography-mass spectrometry showed that methamidophos was the main metabolite of B. paramycoides NDZ, different from the degradation products of high-temperature steam (121 °C, 103 kPa). Based on the detection of this intermediate, we inferred that acephate was degraded to methamidophos through hydrolysis of the amide linkage, after which methamidophos was degraded to some small molecules, which can be metabolized easily by the bacterium. In summary, B. paramycoides NDZ is a potentially useful bacterium for acephate degradation and remediation of contaminated soils.

Short- and long-term exposure to methamidophos impairs spermatogenesis in mice

Renata Karine de Carvalho, Thamyres Cunha Rodrigues, Walter Dias Júnior, Gabriela Marques Pereira Mota, Monica Levy Andersen, Renata Mazaro E CostaPMID: 32405287 DOI: 10.1016/j.repbio.2020.05.003

Abstract

Methamidophos (MET) is a pesticide that has toxic properties, including effects on fertility. This study aimed to assess the joint action of treatment time and exposure to methamidophos on the male reproductive system. MET was orally administered to adult male Swiss mice at a dose of 0.004 mg.kgfor 15 and 50 consecutive days. The following parameters were evaluated: weight of reproductive organs, spermatogenesis, sperm and Sertoli cell count, daily sperm production and sperm transit time. Short-term exposure to methamidophos induced a decrease in epididymal weight. The frequency of stages V-VI of spermatogenesis increased and the frequency of stage IX decreased. In the epididymis, sperm transit time (caput/corpus) was reduced and the relative sperm number (cauda) increased. Long-term exposure induced an increase in the frequencies of stages I-IV and V-VI and decreased the stages VII-VIII and IX. The number of Sertoli cells with evident nucleoli was reduced in both exposures. These results confirm the reproductive toxicity of MET.

Evaluating Hemolytic and Photo Hemolytic Potential of Organophosphorus by In Vitro Method as an Alternative Tool Using Human Erythrocytes

Ana L G Soria, Fabiola R Ramirez, Alberto B Pliego, Héctor R D Guadarrama, Guadalupe P M Farrera, Gilberto Y Angel, Juan C V Chagoyán, Raafat M M Gomaa, Esvieta Tenorio-BorrotoPMID: 32101124 DOI: 10.2174/1568026620666200226104029

Abstract

The present study aims to determine the phototoxic and haemolytic activity of organophosphorus. The use of alternative in vitro assays with human erythrocytes is suggested to predict the polluting effect of these products on health.Human erythrocytes from Toluca Blood Bank were used. Sodium dodecyl sulfate was employed as a positive control. Additionally, the haemolysis percentage of three organophosphate (Acetate, Chlorpyrifos, Malathion, Methamidophos, Methyl Parathion) induced photo haemolysis formulated with surfactants on a concentration of 2 x 109 erythrocytes were evaluated. Finally, the products were classified as irritant or phototoxic.

Results showed that the HC50 red blood cells were similar for each organophosphate (Malathion and Methamidophos) indicating very irritant action with ratio classification (L/D) of 0.041 and 0.053, respectively. On the other hand, Chlorpyrifos was classified as an irritant with L/D= 0.14. On the other hand, the HC50 obtained photo hemolysis assays irradiated red blood cells was similar for each organophosphate (Acetate, Chlorpyrifos, Malathion, Methamidophos, Methyl Parathion) indicating no phototoxic action.

As a conclusion, it can be said that the parameters of haemolysis and denaturation of proteins are good indicators to classify organophosphorus formulated with surfactants as irritating or phototoxic.

A Flexible Acetylcholinesterase-Modified Graphene for Chiral Pesticide Sensor

Yunpeng Zhang, Xiaotong Liu, Shi Qiu, Qiuqi Zhang, Wei Tang, Hongtao Liu, Yunlong Guo, Yongqiang Ma, Xiaojun Guo, Yunqi LiuPMID: 31448915 DOI: 10.1021/jacs.9b05724

Abstract

Sensors based on graphene are promising devices for chemical and biological detection owing to their high sensitivity, biocompatibility, and low costs. However, for chiral recognition, which is very important in biological systems, graphene sensors remain unable to discriminate enantiomers. Here, using chiral pesticide molecules as an example, we realized a highly sensitive graphene chiral sensor by modification with acetylcholinesterase (AChE). Quantum chemical simulations indicate that the inhibition effect of the enantiomer on AChE was transferred to graphene, which allowed for the electrical detection of chiral molecules. Under an operating voltage of 1 V, the sensitivity of the device reached 0.34 μg/L and 0.32 μg/L for (+)/(-)-methamidophos, respectively, which is much higher than by circular dichroism (6.90 mg/L and 5.16 mg/L, respectively). Furthermore, real-time, rapid detection was realized by combining with smartphones and wireless transmission.Postmortem distribution of acephate and its metabolite methamidophos in body fluids and organ tissues of an intoxication case

Tatsunori Takayasu, Hiroki Yamamoto, Yuko Ishida, Mizuho Nosaka, Yumi Kuninaka, Emi Shimada, Mariko Kawaguchi, Akihiko Kimura, Toshikazu KondoPMID: 31000354 DOI: 10.1016/j.forsciint.2019.02.015

Abstract

We herein report an intoxication case caused by the ingestion of the pesticide Ortoran, which consists of 50% acephate aqueous solution. A man in his 60 s was found dead in his car with a 100-mL bottle containing approximately 50 mL of Ortoran

. In a gas chromatography - mass spectrometry (GC-MS) screening test, acephate and its metabolite methamidophos were qualitatively detected in his stomach contents. The amounts of acephate and methamidophos (μg/g) in the extract of each body fluid or organ tissue were measured using GC-MS and were as follows: 35.8, 2.84 (heart blood); 44.0, 2.26 (peripheral blood); 2,240, 2.79 (urine); 53.1, 8.91 (brain occipital lobe); 43.7, 2.95 (liver); 102.3, 8.02 (right kidney); and 5450, 22.9 (stomach contents). Based on these results and autopsy findings, the cause of death was concluded to be acute fatal intoxication caused by the pesticide containing acephate and its active metabolite, methamidophos. Concentration ratios between acephate and methamidophos in each body fluid and organ tissue showed higher relative concentrations of brain methamidophos to acephate than those of other organ tissues. A high relative concentration of brain methamidophos may contribute to the intoxication of acephate in humans.

Method development for simultaneous determination of polar and nonpolar pesticides in surface water by low-temperature partitioning extraction (LTPE) followed by HPLC-ESI-MS/MS

André Luis Correa de Barros, Cíntia Grossi de Abreu, Camila Cristina Rodrigues Ferreira da Cunha, Daniel Aparecido da Silva Rodrigues, Robson José de Cássia Franco Afonso, Gilmare Antônia da SilvaPMID: 31482525 DOI: 10.1007/s11356-019-06286-5

Abstract

During this research, chemometric approaches were applied for optimization of the low-temperature partitioning extraction (LTPE) for the simultaneous analysis of the pesticides: acephate, difenoconazole, fenamidone, fluazifop, fluazinam, methamidophos, and thiamethoxam from surface water samples and determination by high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry. It was used the 2full factorial and the Doehlert experimental designs. The extraction technique was optimized by evaluating the effects of the three variables: sample pH, ionic strength (addition of Na

HPO

), and organic solvent volume. Considering the interest to find an optimal condition for all analytes simultaneously, the best extraction parameters found were as follows: pH = 5.33, concentration of Na

HPO

= 0.0088 mol L

and organic phase volume = 4.5 mL. The optimized methodology showed LOD and LOQ levels from 0.33 to 8.13 ng L

and from 1.09 to 26.84 ng L

, respectively. The recovery values ranged from 38.37 and 99.83% and the RSD values varied from 2.33 to 18.92%. The method was applied to surface water analysis sampled in areas with intensive agricultural practices in Ouro Branco City, Minas Gerais, Brazil. The difenoconazole was detected in concentrations between 12.53 and 94.76 ng L

.

Chronic pesticide mixture exposure including paraquat and respiratory outcomes among Colombian farmers

Sonia Díaz-Criollo, Marien Palma, Andrés A Monroy-García, Alvaro J Idrovo, David Combariza, Marcela E Varona-UribePMID: 30996154 DOI: 10.2486/indhealth.2018-0111